molecular formula C17H22N4O B1461175 1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile CAS No. 923152-34-5

1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

Cat. No.: B1461175
CAS No.: 923152-34-5
M. Wt: 298.4 g/mol
InChI Key: VYBBWMVJUZKKAJ-UHFFFAOYSA-N
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Description

1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The compound 1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile and related derivatives have been synthesized through various methods, highlighting their potential for diverse scientific applications. One notable method involves a one-pot, three-component condensation reaction of an isatin, aminopyrazole, and alkyl cyanoacetate in water, using Et₃N as a catalyst, described by Rahmati et al., which resulted in the production of related compounds with good yields (Rahmati, Kenarkoohi, & Khavasi, 2012). Jayarajan and Vasuki expanded on this by synthesizing a library of skeletally diverse scaffolds through multi-component reactions, indicating the adaptability of such compounds for generating a wide range of potential bioactive molecules (Jayarajan & Vasuki, 2012).

Anticancer and Antidiabetic Applications

Research into the biological activities of these compounds has shown promising results in anticancer and antidiabetic applications. Flefel et al. synthesized spirothiazolidines analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties, suggesting their potential as therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Corrosion Inhibition

Additionally, derivatives of this compound have been studied for their corrosion inhibition properties. Dandia et al. explored the use of pyrazolo[3,4-b]pyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments, showcasing the compound's versatility beyond biomedical applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Properties

IUPAC Name

1-cyclopentyl-6-oxospiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c18-10-13-16(22)20-15-14(17(13)8-4-1-5-9-17)11-19-21(15)12-6-2-3-7-12/h11-13H,1-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBBWMVJUZKKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC3=C2C=NN3C4CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Reactant of Route 2
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Reactant of Route 3
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Reactant of Route 4
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Reactant of Route 5
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Reactant of Route 6
1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

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